molecular formula C13H20N2O2 B2747874 1-(2,3-Dimethoxybenzyl)piperazine CAS No. 158776-75-1

1-(2,3-Dimethoxybenzyl)piperazine

Cat. No.: B2747874
CAS No.: 158776-75-1
M. Wt: 236.315
InChI Key: RHKQXCFGQFIGNO-UHFFFAOYSA-N
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Description

Contextualization within Piperazine-Based Chemical Scaffolds

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged scaffold" in drug discovery. nih.govresearchgate.netnih.gov This designation is attributed to its unique combination of physicochemical properties, including its solubility, basicity, and conformational flexibility, which can be readily modulated through substitution at its nitrogen and carbon atoms. nih.govtandfonline.com These characteristics make the piperazine moiety an invaluable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

The piperazine scaffold is a common structural motif found in a wide array of approved drugs and biologically active compounds with applications in various therapeutic areas, including oncology, infectious diseases, and neurology. nih.govnih.govtandfonline.com Its ability to serve as a linker between different pharmacophores or as a core structure for essential binding interactions has cemented its importance in medicinal chemistry. tandfonline.com The two nitrogen atoms of the piperazine core can significantly enhance the water solubility of molecules, a crucial factor for bioavailability. nih.gov

Historical Perspective of Academic Investigation and Initial Discoveries

The academic investigation of 1-(2,3-dimethoxybenzyl)piperazine is rooted in the broader exploration of piperazine derivatives that gained momentum in the mid-20th century. acs.org Initially, research into benzylpiperazines focused on their potential as central nervous system agents. ontosight.ai The synthesis and pharmacological evaluation of various substituted piperazine derivatives have been a continuous effort in the scientific community, driven by the quest for novel therapeutic agents. acs.orgontosight.ai

While a singular "discovery" of this compound is not prominently documented, its emergence in the scientific literature is a result of systematic explorations of the chemical space around the piperazine core. ontosight.ai Researchers have synthesized and studied numerous analogues by modifying the substituents on the benzyl (B1604629) ring and the second nitrogen of the piperazine ring to understand structure-activity relationships. researchgate.net The dimethoxy substitution pattern, in particular, has been of interest for its potential to influence receptor binding and metabolic stability.

Overview of Research Trajectories for this compound and Analogues

The structural features of this compound have inspired several research trajectories, leading to the development of a diverse range of analogues with varied biological activities. These investigations highlight the versatility of the piperazine scaffold and the potential for fine-tuning molecular properties through targeted chemical modifications.

One significant area of research has been the development of delta-opioid receptor ligands . For instance, analogues of SNC80, a known delta-opioid receptor agonist, have been synthesized using a bridged piperazine framework. In these studies, the benzhydryl moiety of SNC80 was dissected, and various aromatic groups were attached to the bicyclic scaffold to explore their affinity for opioid and sigma receptors. nih.govresearchgate.net

Another research avenue has focused on the development of potential anticancer agents . Piperazine derivatives have been investigated for their ability to inhibit the growth of human tumor cell lines. nih.gov For example, a series of piperazine-1,2,3-triazole derivatives were designed and synthesized as potential treatments for pancreatic cancer, with some analogues showing sub-micromolar activity against various pancreatic cancer cell lines. nih.gov

Furthermore, the piperazine scaffold has been utilized in the search for new antimalarial and antischistosomal agents . Recognizing the limitations of current therapies, researchers have explored piperazine-based pyrido[1,2-a]benzimidazoles. These compounds have shown promising in vitro activity against Plasmodium falciparum and Schistosoma mansoni, although challenges with in vivo efficacy remain, prompting further structural modifications to improve their drug-like properties. mesamalaria.org

The versatility of the piperazine scaffold is further demonstrated in the synthesis of bis-(papaverine) analogues with antispasmodic activity . In these studies, piperazine was used as a linker to connect two tetrahydropapaverine units, resulting in compounds with potent muscle relaxant properties. nih.gov

The following table provides a summary of the research trajectories for analogues of this compound:

Research Trajectory Target/Application Example Analogues Key Findings
Delta-Opioid Receptor Ligands Opioid and Sigma Receptors Bridged piperazine derivatives of SNC80 Modulation of receptor affinity and selectivity through structural modifications. nih.govresearchgate.net
Anticancer Agents Pancreatic Cancer Piperazine-1,2,3-triazole derivatives Identification of potent inhibitors of cancer cell proliferation. nih.gov
Antimalarial/Antischistosomal Agents Plasmodium falciparum / Schistosoma mansoni Piperazine-based pyrido[1,2-a]benzimidazoles Promising in vitro activity, with ongoing efforts to improve in vivo efficacy. mesamalaria.org
Antispasmodic Agents Smooth Muscle Relaxation Bis-(papaverine) analogues Creation of potent muscle relaxants by linking bioactive units with piperazine. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-12-5-3-4-11(13(12)17-2)10-15-8-6-14-7-9-15/h3-5,14H,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKQXCFGQFIGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644474
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthetic Methodologies and Chemical Derivatization of 1 2,3 Dimethoxybenzyl Piperazine

Established Synthetic Routes for Core Structure Elaboration

The construction of the 1-(2,3-dimethoxybenzyl)piperazine core is primarily achieved through two well-established synthetic strategies: nucleophilic substitution and reductive amination. These methods are widely used for the N-alkylation of piperazines. mdpi.com

The two principal pathways for synthesizing the this compound structure involve either the reaction of a benzyl (B1604629) halide with piperazine (B1678402) or the condensation of a benzaldehyde (B42025) with piperazine followed by reduction.

Nucleophilic Substitution: This method involves the reaction of piperazine with a suitable electrophile, typically 2,3-dimethoxybenzyl chloride. Piperazine acts as the nucleophile, displacing the chloride from the benzyl group. The reaction is often carried out in a high-boiling point solvent such as xylene and may require heating under reflux for several hours. datapdf.com A base is typically used to neutralize the hydrochloric acid byproduct formed during the reaction. A significant challenge with this method is the potential for dialkylation, where the benzyl group attaches to both nitrogen atoms of the piperazine ring. Using a large excess of piperazine can help favor the formation of the desired mono-substituted product.

Reductive Amination: This is often a more direct and efficient one-step method. datapdf.com The synthesis starts with the condensation of 2,3-dimethoxybenzaldehyde (B126229) and piperazine to form an intermediate iminium ion, which is then reduced in situ to yield the final product. The reduction is typically achieved through catalytic hydrogenation. datapdf.comjustia.com Common catalysts include palladium on carbon (Pd/C) or Raney nickel. datapdf.com The reaction is performed under hydrogen pressure in a solvent such as ethanol, isopropanol, or methyl tert-butyl ether (MTBE). datapdf.comjustia.com

Key precursors for these syntheses are:

For Nucleophilic Substitution: 2,3-dimethoxybenzyl chloride and piperazine.

For Reductive Amination: 2,3-dimethoxybenzaldehyde and piperazine. justia.com

Optimizing the synthesis of benzylpiperazines is crucial for industrial-scale production, focusing on maximizing yield and purity while minimizing byproducts. For the reductive amination pathway, which is often preferred for its efficiency, several parameters can be controlled. justia.com

A key strategy involves using a molar excess of piperazine, typically in a 2:1 to 4:1 ratio relative to the benzaldehyde. justia.com This excess helps to minimize the formation of disubstituted byproducts and drives the reaction towards the desired mono-benzylpiperazine. Temperature control is also critical; for the analogous synthesis of trimetazidine (B612337), starting the hydrogenation at 45–55°C and allowing it to stabilize at 70–75°C has been found to be effective. justia.com A Russian patent for trimetazidine synthesis suggests that gradually adding the aldehyde to a heated solution of piperazine and catalyst at 80–85°C increases the reaction rate and reduces the formation of impurities. google.com

The table below summarizes key parameters for optimizing the synthesis of benzylpiperazines via reductive amination, based on protocols for structurally similar compounds.

| Molar Ratio | 1:2 to 1:4 (Aldehyde:Piperazine) | Minimizes disubstitution byproducts. justia.com |

Post-reaction purification, typically involving distillation to remove the solvent and excess piperazine followed by recrystallization, can achieve purity levels greater than 98%.

Novel Synthetic Approaches and Catalyst Applications

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for preparing piperazine derivatives.

Stereoselective Synthesis: The synthesis of this compound does not typically involve stereocenters. However, if chirality were to be introduced, for instance, by substitution on the piperazine ring or the benzylic carbon, stereoselective methods would be required. Such syntheses often involve the use of chiral auxiliaries or chiral catalysts to control the stereochemical outcome. For example, in the synthesis of other complex chiral piperazines, protocols involving reagents like potassium hexamethyldisilazide (KHMDS) have been used for diastereoselective alkylation, yielding a single stereoisomer. clockss.org

Chemo-selective Synthesis: A primary challenge in piperazine chemistry is achieving chemo-selectivity, specifically the selective functionalization of one of the two nitrogen atoms. A common strategy to achieve monosubstitution is the use of a protecting group, such as a tert-butyloxycarbonyl (Boc) group. nih.gov The protecting group is attached to one nitrogen, allowing the other to react selectively. The protecting group is then removed in a subsequent step. nih.gov However, this multi-step approach can be inefficient. nih.gov Novel one-pot methods using heterogeneous catalysts on polymeric resins have been developed to directly synthesize monosubstituted piperazines from a protonated piperazine, avoiding the need for protecting groups. nih.gov

Green chemistry principles aim to reduce the environmental impact of chemical processes. researchgate.netresearchgate.net In the context of piperazine synthesis, this includes the use of environmentally benign solvents, microwave-assisted synthesis, and the development of solvent-free methods. researchgate.netmdpi.com

Microwave-Assisted Synthesis: This technique can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. nih.govmdpi.com

Green Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or 2-methyltetrahydrofuran (B130290) is a key focus. unibo.it

Catalyst-Free and Solvent-Free Reactions: The development of reactions that proceed without a catalyst or solvent represents a significant step towards sustainability. researchgate.net Ball milling, a mechanochemical technique, has been used for the synthesis of other heterocyclic compounds under solvent-free conditions, offering advantages such as short reaction times and high efficiency at room temperature. nih.gov

Novel Catalysts: Research into reusable or more environmentally friendly catalysts is ongoing. This includes the use of metal ions supported on polymeric resins, which can be easily recovered and reused. nih.gov

These green approaches are being increasingly applied to the synthesis of nitrogen-containing heterocycles like piperazine, aiming for more sustainable and efficient manufacturing processes. researchgate.netresearchgate.net

Derivatization Strategies for Analogues and Chemical Probes

The this compound scaffold contains a secondary amine that serves as a versatile reactive handle for further chemical modification. This allows for the synthesis of a wide array of analogues and chemical probes through derivatization. mdpi.comauburn.edu This structural diversification is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov

The free secondary amine can undergo various reactions, including:

N-Alkylation: Reaction with alkyl halides or reductive amination with other aldehydes can introduce a second, different substituent on the piperazine ring, leading to N,N'-disubstituted piperazines. nih.gov

Acylation/Amide Formation: Coupling with carboxylic acids or their derivatives (like acid chlorides) forms amide bonds. This is a common method for linking the piperazine core to other molecular fragments. rsc.orgnih.gov

Sulfonamide Formation: Reaction with various sulfonyl chlorides (e.g., methanesulfonyl chloride, phenylsulfonyl chloride) yields sulfonamide derivatives. This has been demonstrated with the analogous compound trimetazidine to create hybrid molecules. mdpi.com

Aza-Michael Addition: The secondary amine can participate in Michael additions to α,β-unsaturated compounds, although this can sometimes lead to disubstituted products. nih.gov

The table below outlines common derivatization strategies for the piperazine core.

Table 2: Derivatization Strategies for the Piperazine Core

Reaction Type Reagents Resulting Functional Group Purpose
N-Alkylation Alkyl Halides, Aldehydes + Reducing Agent Tertiary Amine Create disubstituted analogues. nih.gov
Amide Coupling Carboxylic Acids + Coupling Agents (e.g., HBTU, HOBt) Amide Link to other molecular scaffolds. nih.gov
Sulfonamide Formation Sulfonyl Chlorides Sulfonamide Introduce sulfonamide moieties for biological activity. mdpi.com

| Triazole Conjugation | Substituted 1,2,3-triazole-4-carboxylic acids | Amide-linked Triazole | Develop complex hybrid molecules. rsc.orgnih.gov |

These strategies enable the systematic modification of the parent compound to generate chemical libraries for biological screening and the development of targeted chemical probes.

Chemical Modification of the Benzyl Moiety and Substituent Effects

The 2,3-dimethoxybenzyl portion of the molecule offers a key site for chemical modification, primarily through substitution on the aromatic ring. The nature and position of these substituents can significantly influence the molecule's electronic and steric properties.

One common modification involves the introduction of additional alkoxy groups. For instance, the synthesis of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives has been explored to study the impact of an additional methoxy (B1213986) group on the compound's biological activity. While detailed SAR studies on the 2,3-dimethoxy series are limited in publicly available literature, broader studies on benzylpiperazine analogues offer valuable insights. For example, research on arylpiperazines has shown that the presence and position of substituents on the phenyl ring are critical for biological activity. In some series, the introduction of lipophilic and electron-withdrawing groups has been shown to modulate activity.

The synthesis of these modified benzyl analogues typically involves the reaction of the appropriately substituted benzyl halide with piperazine or a protected piperazine derivative. Another approach is the reductive amination of a substituted benzaldehyde with piperazine.

Parent CompoundModification on Benzyl MoietyResulting Derivative ClassGeneral Synthetic Method
This compoundAddition of a methoxy group at the 4-position1-(2,3,4-Trimethoxybenzyl)piperazine DerivativesReaction of 2,3,4-trimethoxybenzyl chloride with piperazine
1-(Benzyl)piperazine (General)Introduction of various substituents (e.g., halogens, alkyls)1-(Substituted-benzyl)piperazine AnalogsReductive amination of substituted benzaldehydes with piperazine
Table 1: Examples of Chemical Modifications on the Benzyl Moiety.

Structural Diversification via Piperazine Ring Modifications

The piperazine ring, with its two nitrogen atoms, is a highly versatile handle for structural diversification. Modifications can range from simple N-alkylation or N-arylation at the N4 position to more complex transformations that alter the ring structure itself. The piperazine scaffold is recognized as a privileged structure in drug discovery due to its ability to improve pharmacokinetic properties. nih.gov

N-Alkylation and N-Arylation: The secondary amine of this compound is readily functionalized. N-alkylation can be achieved by reacting the parent compound with various alkyl halides. For example, derivatives bearing hydroxyethoxyethyl groups have been synthesized by reacting polymethoxybenzyl piperazines with appropriate haloalcohols. google.com Similarly, N-arylation, the attachment of an aryl group to the N4 nitrogen, can be accomplished through methods like the Buchwald-Hartwig amination or nucleophilic aromatic substitution with activated aryl halides. This strategy has been used to create compounds like 1-(3,4-Dimethoxybenzyl)-4-phenylpiperazine. datapdf.com These modifications allow for the introduction of a wide array of functional groups, influencing properties such as solubility, lipophilicity, and target binding. nih.govtandfonline.com

Acylation and Sulfonylation: The N4-nitrogen can also be acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to yield sulfonamides. These reactions introduce different electronic and hydrogen-bonding characteristics to the molecule.

Piperazine Ring Transformation: A more profound structural modification involves altering the piperazine ring itself. One notable example is the synthesis of piperazine-2,5-diones (also known as diketopiperazines or DKPs). These are cyclic dipeptides that can be formed from α-amino acid precursors. nih.govnih.govmdpi.com While not a direct modification of pre-formed this compound, benzylpiperazine-2,5-dione structures can be synthesized using strategies that incorporate a benzyl group, such as the cyclization of a dipeptide containing a benzyl-substituted amino acid. These DKP derivatives exhibit a more rigid conformation compared to the flexible piperazine ring and have been investigated for a range of biological activities. nih.govmdpi.com Another synthetic strategy involves the manganese(III) acetate (B1210297) mediated radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds to yield novel piperazine-containing dihydrofurans. nih.gov

Modification TypeReagents/MethodResulting StructureExample Derivative
N-AlkylationAlkyl Halide (e.g., 2-(2-chloroethoxy)ethanol)N4-Alkyl-1-(benzyl)piperazineN-2-[2-(2-Hydroxyethoxy)ethyl]-N'-polymethoxybenzyl piperazine google.com
N-ArylationAryl Halide (e.g., Chlorobenzene) + CatalystN4-Aryl-1-(benzyl)piperazine1-(3,4-Dimethoxybenzyl)-4-phenylpiperazine datapdf.com
Ring TransformationCyclization of dipeptide precursorsPiperazine-2,5-dione(S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione nih.gov
Radical CyclizationMn(OAc)3, 1,3-dicarbonyl compoundPiperazine-substituted dihydrofuranDihydrofuran-piperazine compounds nih.gov
Table 2: Examples of Structural Diversification via Piperazine Ring Modifications.

Molecular Interactions and Mechanistic Studies of 1 2,3 Dimethoxybenzyl Piperazine

Ligand-Target Binding Profiling and Selectivity

Detailed ligand binding profiles and selectivity data for 1-(2,3-dimethoxybenzyl)piperazine are not widely available. Research has generally focused on the broader class of arylpiperazines or on more complex derivatives containing the this compound core.

Receptor Subtype Affinity and Selectivity (e.g., G-protein Coupled Receptors, Ion Channels, Transporters)

The chemical structure of this compound suggests a potential for interaction with various neurotransmitter receptors. ontosight.ai Specifically, its structural similarity to known serotonergic and dopaminergic ligands implies possible affinity for these G-protein coupled receptors (GPCRs). ontosight.aismolecule.com For instance, a derivative, 1-(2,3-Dimethoxybenzyl)-4-(propan-2-yl)piperazine, has been identified as a lead compound in studies exploring receptor-ligand interactions at serotonin (B10506) and dopamine (B1211576) receptors. smolecule.com

However, specific quantitative binding data, such as affinity constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀), for this compound at any specific receptor subtype, ion channel, or transporter are not reported in the reviewed scientific literature. Studies on other piperazine (B1678402) derivatives have shown varying affinities for targets like histamine (B1213489) H3 and sigma-1 receptors, but these studies did not include the 2,3-dimethoxybenzyl variant. nih.gov

Enzyme Inhibition/Activation Kinetics and Mechanisms (e.g., Monoamine Oxidases, Cholinesterases, Cytochrome P450)

The potential for this compound to interact with various enzymes has been suggested, though specific kinetic studies are lacking. ontosight.ai

Cytochrome P450 (CYP) Enzymes: The piperazine class of compounds is known to interact with the cytochrome P450 enzyme system. Studies on various benzyl (B1604629) and phenyl piperazine analogues have demonstrated significant inhibitory activity against major CYP isoenzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov For example, methylenedioxybenzylpiperazine showed inhibitory effects on these enzymes. nih.gov While it is plausible that this compound also interacts with these enzymes, specific IC₅₀ values or the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) have not been documented. nih.govpharmacytimes.com

Other Enzymes: Research into related structures, such as 1-(2,5-dimethoxybenzyl)-4-arylpiperazines, has identified compounds with inhibitory activity against monoamine oxidase (MAO) and cholinesterases (ChE). researchgate.net However, no such specific enzyme inhibition data is available for the 2,3-dimethoxy isomer.

Protein-Protein Interaction Modulation

The piperazine scaffold has been explored as a template for designing modulators of protein-protein interactions (PPIs). whiterose.ac.uk These studies aim to use the piperazine ring as a central scaffold to which different chemical groups are attached to mimic key residues (e.g., from an α-helix) at a PPI interface. whiterose.ac.ukrsc.org This approach has been applied to targets like the p53/hDM2 interaction. whiterose.ac.uk While this indicates the utility of the general structure, there are no specific studies reporting the use or efficacy of this compound as a modulator of any particular protein-protein interaction.

Intracellular Signaling Pathway Perturbations

Direct evidence of how this compound perturbs intracellular signaling pathways is not available in the current body of literature. General statements have been made about complex derivatives containing the 1-(2,3-dimethoxybenzyl)piperazin-2-one moiety, suggesting they could potentially modulate cell signaling pathways, but without providing specific details or data. ontosight.ai

Second Messenger System Modulation (e.g., cAMP, Ca2+)

There are no specific research findings detailing the effects of this compound on second messenger systems such as cyclic AMP (cAMP) or intracellular calcium (Ca²⁺) levels. Studies on other piperazine derivatives acting on targets like the sigma-1 receptor have shown modulation of calcium flux, but these findings cannot be directly attributed to the title compound. nih.govnih.gov

Kinase and Phosphatase Activity Regulation

The effect of this compound on specific kinase or phosphatase activities has not been documented. While various piperazine-containing compounds have been developed as kinase inhibitors, for targets such as cyclin-dependent kinase 2 (CDK2) or receptor tyrosine kinases, these molecules are typically more complex hybrid structures. nih.govacs.org There is no data to indicate that this compound itself is an inhibitor or regulator of any specific kinase or phosphatase.

Molecular Docking and Computational Analysis of Binding Modes

There is no specific information available in the reviewed scientific literature regarding molecular docking studies or computational analysis of the binding modes for this compound. While computational methods are frequently used to predict the interaction of piperazine-containing ligands with various receptors, no such data has been published for this compound.

Allosteric Modulation Mechanisms and Conformational Dynamics

There is no specific information available in the reviewed scientific literature concerning the allosteric modulation mechanisms or the specific conformational dynamics of this compound. Research into piperazine derivatives as allosteric modulators is an active field, and conformational analysis is crucial for understanding their activity. However, these analyses have not been specifically applied to or published for this compound.

Structure Activity Relationship Sar Studies of 1 2,3 Dimethoxybenzyl Piperazine Analogues

Elucidation of Pharmacophore Features and Key Structural Elements

The pharmacophore for piperazine-based compounds typically involves several key features that are crucial for their interaction with biological targets. For many active piperazine (B1678402) derivatives, the essential structural elements include a basic nitrogen atom within the piperazine ring, an aromatic system (like the dimethoxybenzyl group), and specific linker moieties.

Key structural elements often identified in SAR studies include:

The Aromatic Moiety : The 2,3-dimethoxybenzyl group is a significant feature. ontosight.ai The aromatic ring can engage in hydrophobic or π-stacking interactions with the target protein. nih.gov The position and nature of substituents on this ring, such as the methoxy (B1213986) groups, are critical for potency and selectivity. nih.gov For instance, in studies of sigma receptor ligands, the benzyl (B1604629) moiety acts as a secondary hydrophobic group that occupies a specific binding pocket. nih.gov

The Linker : The direct linkage of the benzyl group to the piperazine nitrogen is a common structural motif. The length and flexibility of any linker between the piperazine core and other functional groups can dramatically affect binding affinity. nih.gov

Pharmacophore models for related piperazine derivatives have been developed. For example, a model for 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity proposed a pharmacophore consisting of 11 features, highlighting a specific three-dimensional arrangement of chemical functionalities required for binding. nih.gov Similarly, for piperidine/piperazine-based sigma-1 receptor ligands, a common pharmacophore includes a positive ionizable functionality (the piperazine nitrogen), a primary hydrophobic group, and a secondary hydrophobic group (the benzyl moiety). nih.gov

Impact of Substituent Variations on Molecular Interactions and Potency

SAR studies consistently demonstrate that even minor modifications to the substituents on the piperazine ring or the attached aromatic group can lead to significant changes in biological activity. nih.gov

Variations on the piperazine ring itself are critical. For example, in a series of 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues, introducing a methyl group at the 3-position of the piperazine ring resulted in a profound loss of both biochemical and whole-cell activities. nih.gov Replacing the piperazine ring with a more flexible ethylenediamine (B42938) spacer also led to a loss of whole-cell activity, underscoring the importance of the rigid piperazine scaffold for cellular uptake or target engagement. nih.gov

Substitutions on the aromatic ring also heavily influence potency. The position of methoxy groups, as in the 2,3-dimethoxybenzyl structure, is often finely tuned for optimal interaction. researchgate.net In other series, the introduction of electron-withdrawing groups like trifluoromethyl or chloro-substituents on the phenyl ring has been shown to either decrease or, in some structural contexts, enhance activity depending on the specific target. mdpi.com For example, in one study, bulky lipophilic moieties on the piperazine ring improved antimycobacterial activity, whereas electron-withdrawing substituents on a terminal phenyl ring decreased it. mdpi.com

The following table summarizes the observed impact of various substituent changes in different piperazine analogue series.

Compound Series Modification Impact on Activity Reference
1-(5-Isoquinolinesulfonyl)piperazine AnaloguesIntroduction of a methyl group at position-3 of the piperazine ring.Profound loss of activity. nih.gov
1-(5-Isoquinolinesulfonyl)piperazine AnaloguesReplacement of the piperazine ring with an ethylenediamine spacer.Loss of whole-cell activity. nih.gov
1-(5-Isoquinolinesulfonyl)piperazine AnaloguesIncreasing the distance between sulfonamide and carboxamide groups.Loss of activity. nih.gov
Piperidine/Piperazine-based Sigma Receptor LigandsLengthening the linker between pharmacophoric elements from two to three carbons.Dramatic reduction in affinity. nih.gov
N-Arylpiperazine ConjugatesIntroduction of electron-withdrawing lipophilic substituents on the phenyl ring.Decreased in vitro efficiency. mdpi.com
N-Arylpiperazine ConjugatesAddition of bulky lipophilic moieties at the piperazine heterocycle.Improved activity. mdpi.com

Conformational Analysis and Bioactive Conformations of Piperazine Derivatives

Conformational analysis is used to determine the preferred and bioactive conformations of these molecules. For instance, studies on 1-(2-pyrimidinyl)piperazine derivatives analyzed their conformational space to propose model bioactive conformations essential for their sedative-hypnotic effects. nih.gov

In piperazine-2,5-dione derivatives, which contain aromatic side chains, the molecule's stereochemistry (cis or trans) dictates how the aromatic side chain orients itself relative to the central diketopiperazine (DKP) ring. csu.edu.au, chemrxiv.org This orientation is a result of maximizing favorable interactions, such as π-π stacking between the aromatic moiety and the DKP core. csu.edu.au The specific conformation affects the chemical environment of nearby protons, which can be detected by NMR spectroscopy, allowing for the differentiation between isomers. csu.edu.au, chemrxiv.org Identifying the bioactive conformation is a key step in understanding the SAR and in designing more potent analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. These predictive models are valuable tools in drug discovery for forecasting the potency of novel analogues and for understanding the key physicochemical properties that drive activity.

For various series of piperazine derivatives, 2D and 3D-QSAR models have been successfully developed. These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). acs.org, nih.gov

In a study on triazolopiperazine amide inhibitors, CoMFA and CoMSIA models were generated with high predictive ability. nih.gov The contour maps produced from these models highlighted the importance of specific steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields for inhibitory activity. nih.gov For example, the models could show regions where bulky substituents would enhance activity (sterically favored regions) or where electron-withdrawing groups would be beneficial (electropositive potential favored regions). nih.gov

Another QSAR study on piperine (B192125) analogs identified key molecular descriptors that correlate with activity, such as the partial negative surface area and the molecular shadow. nih.gov The model indicated that increasing the exposed partial negative surface area enhances inhibitory activity. nih.gov

The statistical significance of QSAR models is assessed by parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q² or r²cv). A high q² value indicates good predictive power.

Compound Series QSAR Method q² (or r²cv) Key Findings Reference
Triazolopiperazine AmidesCoMFA0.5890.868Identified key steric, electrostatic, hydrophobic, and H-bond acceptor fields. nih.gov
Triazolopiperazine AmidesCoMSIA0.5860.868Provided contour maps for guiding the design of new analogues. nih.gov
Piperine AnalogsGenetic Function Approximation0.9170.962Activity increases with exposed partial negative surface area. nih.gov
Thalidomide AnaloguesCoMFA0.6660.924Offered insight into structural requirements for angiogenesis inhibition. acs.org
Thalidomide AnaloguesCoMSIA0.6350.996Models provided a basis for understanding activity without a known target. acs.org

These QSAR models serve as powerful predictive tools, enabling the rational design of new 1-(2,3-dimethoxybenzyl)piperazine analogues with potentially improved potency and selectivity. nih.gov, nih.gov

Metabolic Pathway Investigations and in Vitro Biotransformation of 1 2,3 Dimethoxybenzyl Piperazine

Identification of Major Metabolites via in vitro Enzyme Systems (e.g., Cytochrome P450)

In vitro studies using enzyme systems, such as human liver microsomes, are crucial for identifying the primary metabolic pathways of xenobiotics. For 1-(2,3-dimethoxybenzyl)piperazine, the principal enzymes involved in its biotransformation are from the cytochrome P450 superfamily. researchgate.net Based on the metabolism of structurally similar arylpiperazine and benzylpiperazine derivatives, CYP3A4 is predicted to be a major contributor to its metabolism. nih.govbibliotekanauki.pl

The primary metabolic reactions anticipated for this compound involve modifications to both the dimethoxybenzyl group and the piperazine (B1678402) ring. The expected major metabolites are formed through O-demethylation, aromatic hydroxylation, and N-dealkylation.

O-demethylation of the methoxy (B1213986) groups on the benzyl (B1604629) ring is a common metabolic pathway for compounds containing dimethoxyphenyl moieties, often catalyzed by CYP3A4. nih.gov This can occur at either the 2- or 3-position, leading to the formation of monohydroxylated, monomethoxylated metabolites. Subsequent demethylation could also produce a dihydroxy metabolite.

Aromatic hydroxylation can also occur directly on the benzene (B151609) ring, adding a hydroxyl group to one of the available positions.

N-dealkylation represents another significant pathway. This involves the cleavage of the bond between the benzyl group and the piperazine ring. This process would yield two primary fragments: piperazine and a 2,3-dimethoxybenzyl moiety, which would likely be further metabolized to 2,3-dimethoxybenzoic acid. europa.eu

Oxidation of the piperazine ring itself can also occur, leading to various hydroxylated or N-oxide derivatives. nih.gov

The following table summarizes the predicted major metabolites of this compound identified through in vitro enzyme systems.

Metabolite Metabolic Reaction Anticipated Enzyme(s)
1-(2-Hydroxy-3-methoxybenzyl)piperazineO-demethylationCytochrome P450 (e.g., CYP3A4)
1-(3-Hydroxy-2-methoxybenzyl)piperazineO-demethylationCytochrome P450 (e.g., CYP3A4)
1-(Aromatic hydroxylated-2,3-dimethoxybenzyl)piperazineAromatic HydroxylationCytochrome P450
PiperazineN-dealkylationCytochrome P450
2,3-Dimethoxybenzoic acid (from 2,3-dimethoxybenzyl fragment)N-dealkylation followed by oxidationAldehyde oxidase, Aldehyde dehydrogenase
This compound-N-oxideN-oxidationCytochrome P450, Flavin-containing monooxygenases (FMO)

Biotransformation Mechanisms and Enzymatic Pathways

The biotransformation of this compound is governed by specific enzymatic mechanisms, primarily Phase I oxidative reactions.

The cytochrome P450 enzymes are heme-containing monooxygenases that catalyze the oxidation of a wide variety of substrates. researchgate.net For this compound, the proposed mechanisms include:

Oxidative O-Demethylation: This process is initiated by the abstraction of a hydrogen atom from one of the methoxy groups by an activated oxygen species within the CYP active site. This is followed by the formation of an unstable hemiacetal intermediate, which then spontaneously cleaves to yield a hydroxyl group (a phenol) and formaldehyde. frontiersin.orgwikipedia.org This reaction is a well-established pathway for the metabolism of various drugs and xenobiotics containing methoxy groups. nih.govnih.gov

Oxidative N-Dealkylation: This mechanism involves the oxidation of the carbon atom adjacent to the piperazine nitrogen (the benzylic carbon). This forms a carbinolamine intermediate which is unstable and subsequently breaks down, cleaving the C-N bond to release the piperazine ring and 2,3-dimethoxybenzaldehyde (B126229). The aldehyde is then typically oxidized further to the corresponding carboxylic acid by enzymes like aldehyde dehydrogenase.

The following table details the enzymatic pathways involved in the biotransformation of this compound.

Transformation Enzymatic Pathway Mechanism
O-demethylation of the benzyl ringCytochrome P450-mediated oxidationHydrogen atom abstraction from the methyl group, followed by hydroxylation and cleavage to form a phenol (B47542) and formaldehyde.
Aromatic hydroxylationCytochrome P450-mediated oxidationElectrophilic attack of an activated oxygen species on the aromatic ring, forming an epoxide intermediate that rearranges to a phenol.
N-debenzylationCytochrome P450-mediated oxidationOxidation of the benzylic carbon to form an unstable carbinolamine, which cleaves to yield piperazine and 2,3-dimethoxybenzaldehyde.
N-oxidation of the piperazine ringCytochrome P450 or FMO-mediated oxidationDirect addition of an oxygen atom to one of the nitrogen atoms of the piperazine ring.

Theoretical Metabolic Fate Predictions and in silico Models

In silico models are computational tools that predict the metabolic fate of chemical compounds based on their structure. nih.gov These models use algorithms trained on large datasets of known metabolic transformations to identify potential sites of metabolism (SOMs) on a new molecule. researchgate.netnih.gov

For this compound, in silico tools are expected to highlight several key areas as susceptible to metabolic attack:

The Methoxy Groups: Due to their susceptibility to O-demethylation, these are often identified as primary sites of metabolism. rsc.org

The Benzylic Carbon: The carbon atom connecting the benzyl group to the piperazine ring is a likely site for oxidation leading to N-dealkylation.

The Aromatic Ring: The benzene ring itself is a candidate for hydroxylation at various positions.

The Piperazine Ring: The nitrogen atoms and the carbon atoms alpha to the nitrogens in the piperazine ring are also potential sites for oxidation. nih.govrsc.org

These computational predictions align with the expected metabolites identified through in vitro approaches and provide a valuable theoretical framework for understanding the compound's biotransformation. nih.gov They allow for an early assessment of metabolic stability and can guide further experimental studies.

The following table provides a summary of the likely predictions from in silico metabolic models for this compound.

Structural Moiety Predicted Metabolic Reaction Rationale
2- and 3- Methoxy GroupsO-demethylationCommon and energetically favorable reaction for aryl ethers.
Benzylic CH2 GroupOxidation leading to N-dealkylationActivation by the adjacent nitrogen atom makes this position susceptible to oxidation.
Benzene RingAromatic HydroxylationStandard metabolic pathway for aromatic compounds.
Piperazine RingN-oxidation, C-hydroxylationPresence of tertiary amine nitrogens and adjacent carbons are known sites for oxidative metabolism.

Analytical Techniques for Research Oriented Characterization and Quantification of 1 2,3 Dimethoxybenzyl Piperazine

Chromatographic Methodologies for Isolation and Purity Assessment (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation of 1-(2,3-dimethoxybenzyl)piperazine from reaction precursors, byproducts, and other impurities, as well as for its quantification in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the analysis of piperazine (B1678402) derivatives due to its high resolving power and sensitive detection capabilities. rsc.org The technique separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. For piperazine derivatives, GC-MS analysis is crucial for both identification and purity assessment. rsc.orgscholars.direct Studies on regioisomeric dimethoxybenzyl piperazines have shown that the elution order in gas chromatography is influenced by the substitution pattern on the benzyl (B1604629) ring. The 2,3-dimethoxy isomer, along with the 2,6-isomer, tends to elute earlier than other isomers like the 3,5-isomer due to a greater degree of substituent crowding. researchgate.net This allows for effective separation from its regioisomers, which is critical as they may possess different pharmacological profiles. A robust GC-MS method can effectively separate and identify a wide array of piperazines and common adulterants found in samples, ensuring a comprehensive chemical characterization. rsc.org

High-Performance Liquid Chromatography (HPLC) offers a complementary method for purity assessment, particularly for compounds that may not be sufficiently volatile or stable for GC analysis. rdd.edu.iqresearchgate.net Both normal-phase and reversed-phase HPLC can be employed. A reversed-phase HPLC method, for instance, might use a C18 column with a mobile phase consisting of a methanol-water gradient containing an ion-pairing agent like heptane (B126788) sulfonic acid to achieve optimal separation. researchgate.net The purity of the compound can be determined by integrating the peak area of this compound relative to the total area of all observed peaks detected by a UV or diode-array detector.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS)
Column Rxi®-17Sil MS or similar mid-polarity column researchgate.net
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Gradient program, e.g., initial temp 100°C, ramp to 300°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Application Identification, regioisomer differentiation, purity analysis researchgate.net

Spectroscopic Techniques for Molecular Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and structural integrity. ontosight.ai

Mass Spectrometry (MS) , typically coupled with GC, provides the molecular weight and characteristic fragmentation patterns. researchgate.net In Electron Ionization (EI) mode, the mass spectrum of this compound is expected to show a prominent molecular ion peak. Key fragment ions are generated through predictable cleavage pathways. The most significant fragmentation process involves the cleavage of the benzylic C-N bond, resulting in a stable dimethoxybenzyl cation or the loss of the dimethoxybenzyl radical, which would produce a major fragment ion at m/z 229. researchgate.net Another characteristic fragment arises from the piperazine ring itself, often observed at m/z 56 (C₃H₆N)⁺. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is arguably the most powerful tool for unambiguous structure elucidation.

¹H NMR: The spectrum would display distinct signals corresponding to each type of proton. Two singlets for the two non-equivalent methoxy (B1213986) (-OCH₃) groups would appear in the aromatic region. The aromatic protons on the dimethoxybenzyl ring would present as a complex multiplet pattern. A singlet would correspond to the benzylic methylene (B1212753) (-CH₂-) protons connecting the benzyl group to the piperazine ring. The protons on the piperazine ring would appear as multiplets in the aliphatic region. nih.govcsu.edu.au

¹³C NMR: The spectrum would show signals for each unique carbon atom. This includes two signals for the methoxy carbons, signals for the aromatic carbons (both substituted and unsubstituted), a signal for the benzylic carbon, and signals for the carbons of the piperazine ring. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands. These include C-H stretching vibrations for the aromatic and aliphatic portions, aromatic C=C stretching bands, and strong C-O stretching bands for the ether linkages of the methoxy groups. researchgate.netnist.gov The C-N stretching vibrations of the piperazine ring would also be observable. Comparing the spectrum to reference spectra of related structures helps confirm the presence of these key functional groups. auburn.edu

Technique Expected Observations for this compound
Mass Spectrometry (EI-MS) Molecular ion peak; Major fragment at m/z 229 (loss of benzyl radical); Piperazine fragment at m/z 56. researchgate.net
¹H NMR Singlets for two -OCH₃ groups; Multiplets for aromatic protons; Singlet for benzylic -CH₂- protons; Multiplets for piperazine ring protons. nih.govcsu.edu.au
¹³C NMR Signals for methoxy, aromatic, benzylic, and piperazine carbons. nih.gov
IR Spectroscopy C-H (aromatic & aliphatic), C=C (aromatic), C-O (ether), and C-N stretching vibrations. researchgate.netnist.gov

In Vitro Assay Development for Activity Measurement (e.g., Radiometric Binding Assays, Enzyme Kinetics Assays)

To investigate the pharmacological profile of this compound, in vitro assays are developed to measure its interaction with specific biological targets like receptors or enzymes. ontosight.ai

Radiometric Binding Assays are the gold standard for determining the affinity and selectivity of a compound for a specific receptor. revvity.comgiffordbioscience.com In a competitive binding assay, a constant concentration of a radiolabeled ligand known to bind to the target receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound, this compound. giffordbioscience.comfrontiersin.org The ability of the test compound to displace the radioligand from the receptor is measured. The data are used to calculate the half-maximal inhibitory concentration (IC₅₀), which can then be converted to the inhibition constant (Ki) to quantify the compound's binding affinity for the receptor. giffordbioscience.com Saturation binding assays can also be performed to determine the density of receptors (Bmax) in a given tissue. revvity.com

Enzyme Kinetics Assays are used to determine if this compound can inhibit or modulate the activity of a specific enzyme. nih.gov These assays measure the rate of an enzyme-catalyzed reaction over time. wikipedia.org To assess inhibitory potential, the reaction is run with a fixed concentration of the enzyme and its substrate, both in the absence and presence of various concentrations of the compound. researchgate.net By plotting the reaction velocity against the substrate concentration (e.g., in a Michaelis-Menten plot), key kinetic parameters can be determined. A decrease in the reaction rate in the presence of the compound indicates inhibition, and the IC₅₀ value can be calculated. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov

Assay Type Objective Key Parameters Measured Example Components
Radiometric Binding Assay Determine receptor binding affinity and selectivity. revvity.comKi (inhibition constant), IC₅₀, Bmax (receptor density). giffordbioscience.comTarget receptor, radioligand (e.g., [³H]-ligand), unlabeled this compound, buffer, filter plates. sigmaaldrich.com
Enzyme Kinetics Assay Determine enzyme inhibition potential and mechanism. nih.govIC₅₀, Km (Michaelis constant), Vmax (maximum reaction velocity). wikipedia.orgTarget enzyme, substrate, this compound, buffer, detection system (e.g., spectrophotometer). researchgate.net

Applications of 1 2,3 Dimethoxybenzyl Piperazine As a Chemical Probe and Research Tool

Utilization in Target Validation Studies

Target validation is a critical step in the drug discovery process, confirming the relevance of a molecular target to a disease pathophysiology. Chemical probes are instrumental in this process, allowing for the modulation of a target's function to observe the resulting biological effects. Piperazine (B1678402) derivatives, including those related to 1-(2,3-dimethoxybenzyl)piperazine, have been employed in studies aimed at validating specific biological targets.

A notable example is the use of N-benzyl-N'-(2-hydroxy-3,4-dimethoxybenzyl)-piperazine (BHDP), a derivative with high affinity and selectivity for the sigma-1 receptor. nih.gov Researchers have investigated the anti-ischemic properties of BHDP in models of liver ischemia-reperfusion injury. nih.gov In these studies, pretreatment with BHDP was found to alleviate the detrimental effects of ischemia on both a cellular and mitochondrial level in a dose-dependent manner. nih.gov The compound significantly reduced histological damage and protected mitochondrial functions. nih.gov These findings suggest that the sigma-1 receptor plays a crucial role in the protective mechanisms against ischemia-reperfusion damage, thereby validating it as a potential therapeutic target for ischemic conditions. nih.gov

Further supporting this, studies have shown that the cytoprotective effects of BHDP are likely mediated through its agonist activity at sigma-1 receptors. wvu.edu The compound was observed to protect rat liver cells from ischemic stress by preserving mitochondrial respiration and ATP synthesis. wvu.edu The growing importance of target validation within early-phase clinical trials is a new trend in drug development, aiming to establish proof of concept for first-in-class drugs and ultimately increase the success rate of drug discovery. nih.gov

Application in High-Throughput Screening (HTS) Campaigns for Novel Ligand Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large chemical libraries to identify "hit" compounds that interact with a specific biological target. Piperazine-containing compounds are frequently featured in these libraries due to their favorable physicochemical properties and their prevalence in known bioactive molecules. mdpi.com The this compound scaffold can serve as a starting point for the synthesis of compound libraries or be identified as a hit in HTS campaigns.

For instance, HTS campaigns have been successfully employed to identify novel therapeutic agents from libraries of diverse chemical structures. nih.gov In the context of parasitic diseases, a series of disubstituted piperazines was identified as having good potency against Trypanosoma cruzi, the causative agent of Chagas disease, through a phenotypic HTS campaign. nih.gov This initial hit identification was followed by a "hit expansion" phase, where structurally similar analogues were tested to establish a preliminary structure-activity relationship (SAR) and identify more potent compounds. nih.gov

The process often involves screening compounds at multiple concentrations to identify those that exhibit a desired biological effect without cytotoxicity. nih.gov Hits from these screens, such as those built around a piperazine core, are then selected for resynthesis, purification, and further profiling to optimize their properties. nih.gov Database entries also indicate the use of high-throughput screening for the investigation of compounds structurally related to this compound to explore their therapeutic potential. drugbank.comontosight.ai

Use in Mechanistic Biology Experiments in vitro and ex vivo

Understanding the precise mechanism of action of a compound is fundamental to its development as a research tool or therapeutic agent. In vitro (cell-based) and ex vivo (tissue-based) experiments are essential for elucidating these mechanisms. The compound this compound and its derivatives have been utilized in a variety of such studies to probe biological pathways and receptor functions. ontosight.ai

Derivatives of this compound have been instrumental in clarifying the role of the sigma-1 receptor in cellular protection. In ex vivo models using isolated rat livers, the sigma-1 ligand N-benzyl-N'-(2-hydroxy-3,4-dimethoxybenzyl)-piperazine (BHDP) demonstrated protective effects against ischemia by preserving hepatocyte and mitochondrial function. nih.gov In vitro studies with BHDP on rat liver cells further confirmed its ability to preserve mitochondrial respiration and ATP synthesis under ischemic stress. wvu.edu These mechanistic experiments have provided strong evidence for the role of sigma-1 receptor activation in cytoprotection. wvu.edu

Furthermore, piperazine derivatives have been evaluated in various other mechanistic assays. For example, analogues of the delta-opioid receptor agonist SNC80, which contain a piperazine-like core, were assessed in [³⁵S]GTPγS binding assays to confirm their agonistic activity. nih.govresearchgate.net Cytotoxicity assays using human tumor cell lines, such as neuroblastoma and hepatocarcinoma cells, have also been employed to investigate the anti-proliferative effects of novel piperazine-based compounds. nih.govacs.org The versatility of the piperazine scaffold is also demonstrated in studies where its derivatives have been investigated for a wide range of biological activities, including anti-inflammatory and central nervous system effects. ontosight.ai

The following table summarizes key findings from in vitro and ex vivo mechanistic studies involving piperazine derivatives:

Compound/DerivativeModel SystemAssayKey Mechanistic FindingReference(s)
N-benzyl-N'-(2-hydroxy-3,4-dimethoxybenzyl)-piperazine (BHDP)Isolated rat liver (ex vivo)Ischemia-reperfusionProtected hepatocyte and mitochondrial function. nih.gov
N-benzyl-N'-(2-hydroxy-3,4-dimethoxybenzyl)-piperazine (BHDP)Rat liver cells (in vitro)Ischemic stressPreserved mitochondrial respiration and ATP synthesis. wvu.edu
SNC80 analogues (bridged piperazine ring)Cell membranes[³⁵S]GTPγS binding assayConfirmed agonistic activity at the delta-opioid receptor. nih.govresearchgate.net
SNC80 analogues (bridged piperazine ring)Human tumor cell lines (5637 and A-427)Cytotoxicity assayShowed selective cytotoxicity. nih.gov
Sigma-2 receptor agonist derivativesHuman neuroblastoma (SH-SY5Y) and hepatocarcinoma (HUH-7) cell linesCytotoxicity assayDemonstrated micromolar affinities and induced cell death. acs.org

Development as a Radioligand for Receptor Characterization

Radioligands are indispensable tools in pharmacology for quantifying and characterizing receptors in tissues and living organisms. A molecule with high affinity and selectivity for a specific receptor can be labeled with a radioisotope, such as tritium (B154650) (³H), carbon-11 (B1219553) (¹¹C), iodine-125 (B85253) (¹²⁵I), or technetium-99m (⁹⁹mTc), to create a radiotracer. These radiotracers are used in receptor binding assays, autoradiography, and non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). acs.org

The piperazine scaffold has proven to be a suitable framework for the development of novel radioligands. For example, a derivative of 1-(2-methoxyphenyl)piperazine (B120316) was used to synthesize a homodimeric bivalent radioligand. rsc.org This compound, labeled with ⁹⁹mTc, was developed for high-affinity imaging of the 5-HT₁A serotonin (B10506) receptor and showed promise for the diagnosis of neuropathological disorders. rsc.org Its utility was demonstrated in in vitro studies using hippocampal cultures and PC3 cell lines. rsc.org

In another study, N-1-allyl-N´-4-phenethylpiperazine analogs were synthesized and radioiodinated to develop selective sigma-1 receptor radioligands. nih.gov The resulting compound, [¹²⁵I]E-1, displayed high affinity and selectivity for the sigma-1 receptor and was successfully used for in vitro receptor binding assays in mouse brain homogenates and for in vivo studies in mice. nih.gov The development of such radioligands is crucial for basic pharmacology studies and for advancing imaging in fields like neurology, psychiatry, and oncology. nih.gov The ultimate goal of these developments is often to create tracers for PET and SPECT imaging, which allow for the visualization of receptor distribution and density in the living human brain. acs.orgresearchgate.net

The table below provides an overview of piperazine-derived radioligands and their characteristics:

RadioligandTarget ReceptorRadioisotopeApplicationReference(s)
Homodimeric derivative of 1-(2-methoxyphenyl)piperazine5-HT₁A Serotonin Receptor⁹⁹mTcIn vitro and in vivo receptor imaging. rsc.org
[¹²⁵I]E-1 (N-1-(3'-iodoallyl)-N´-4-(3″,4″-dimethoxyphenethyl)-piperazine)Sigma-1 Receptor¹²⁵IIn vitro and in vivo receptor binding studies. nih.gov
Various piperazine derivativesDopamine (B1211576) Receptors¹⁸F, ¹¹CPET imaging and in vitro autoradiography. researchgate.net
Sigma receptor-targeted ligandsSigma-1 and Sigma-2 Receptors¹⁸FPET and SPECT imaging in tumors. acs.org

Future Directions and Emerging Research Avenues for 1 2,3 Dimethoxybenzyl Piperazine Research

Exploration of Undiscovered Molecular Targets and Polypharmacology

The concept of "one drug, one target" has largely been supplanted by the recognition that many effective therapeutics, particularly in neuropsychopharmacology, exert their effects through interactions with multiple targets. This phenomenon, known as polypharmacology, is a critical avenue for future research into 1-(2,3-dimethoxybenzyl)piperazine.

Piperazine (B1678402) derivatives are well-known for their interactions with a range of G-protein coupled receptors (GPCRs), most notably dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.govmdpi.com Atypical antipsychotics, for instance, often owe their efficacy and side-effect profiles to a complex interplay of affinities at D2, 5-HT1A, and 5-HT2A receptors. nih.govnih.govnih.gov Future research should aim to comprehensively profile this compound against a broad panel of GPCRs, ion channels, and transporters to uncover its full target landscape. Techniques such as affinity mass spectrometry and competitive radioligand binding assays against extensive receptor panels can reveal previously unknown interactions. nih.govrsc.org

Moreover, understanding the functional consequences of these interactions is paramount. A compound may act as an agonist, antagonist, partial agonist, or allosteric modulator at different receptors. frontiersin.orgfrontiersin.org For example, the combination of dopamine D2 receptor antagonism with serotonin 5-HT1A receptor agonism is a hallmark of some third-generation antipsychotics and is thought to contribute to improved side-effect profiles. nih.govmdpi.com Investigating the specific functional activity of this compound at each identified target will be crucial for elucidating its mechanism of action and predicting its therapeutic potential for complex CNS disorders like schizophrenia or depression. nih.govresearchgate.net

Table 1: Potential Molecular Targets for this compound Screening

Receptor FamilySpecific ExamplesRationale
Dopamine Receptors D1, D2, D3, D4, D5Key targets for antipsychotic and neurological drugs; piperazine is a common scaffold. researchgate.net
Serotonin Receptors 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7Modulation is critical for treating mood, anxiety, and psychotic disorders. nih.govmdpi.com
Adrenergic Receptors α1, α2Off-target effects at these receptors can influence cardiovascular side effects. nih.gov
Histamine (B1213489) Receptors H1H1 antagonism is associated with sedative and metabolic side effects. mdpi.com
Monoamine Transporters SERT, DAT, NETInhibition of transporters is a primary mechanism for antidepressants. benthamscience.com
Orphan GPCRs VariousIdentifying ligands for orphan GPCRs can uncover novel therapeutic pathways. nih.govmdpi.com

Development of Advanced Computational Models for Compound Design and Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering ways to predict compound behavior and guide the design of new derivatives with improved properties. mdpi.com For this compound, these approaches hold significant promise.

Given that many piperazine ligands target GPCRs, homology modeling can be used to generate 3D structures of target receptors for which crystal structures are not yet available. frontiersin.orgnih.gov These models, often built using the crystal structure of a related receptor like the bovine rhodopsin or the D2 dopamine receptor as a template, can serve as the basis for molecular docking studies. frontiersin.orgunchealthcare.org Docking simulations can predict the binding pose and affinity of this compound at its targets, providing insights into the specific molecular interactions—such as hydrogen bonds or hydrophobic interactions—that govern its activity. nih.gov

Furthermore, machine learning and artificial intelligence are revolutionizing ligand discovery. oup.com By training algorithms on large datasets of known GPCR ligands and their activities, it is possible to develop predictive models. oup.comnih.gov Such a model, like pdCSM-GPCR, could rapidly screen virtual libraries of derivatives of this compound to identify candidates with optimized affinity, selectivity, or pharmacokinetic properties. oup.com More advanced techniques like molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, offering a deeper understanding of the binding process and the mechanism of receptor activation or inhibition. monash.edu

Table 2: Computational Approaches for Advancing this compound Research

Computational MethodApplicationPotential Outcome
Homology Modeling Create 3D models of target GPCRs (e.g., specific serotonin or dopamine subtypes). frontiersin.orgnih.govEnable structure-based drug design in the absence of experimental structures.
Molecular Docking Predict binding mode and affinity of the compound and its analogs at target sites. frontiersin.orgRationalize structure-activity relationships and guide derivatization efforts.
Machine Learning Develop quantitative structure-activity relationship (QSAR) models. oup.comPredict the biological activity of novel, unsynthesized derivatives.
Molecular Dynamics (MD) Simulate the dynamic interactions between the compound and its receptor target. monash.eduUnderstand the mechanism of binding and receptor conformational changes.
Free Energy Perturbation (FEP) Calculate the relative binding affinities of a series of analogs. mdpi.comAccurately prioritize the synthesis of the most promising new compounds.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully grasp the biological impact of this compound, it is essential to look beyond single-target interactions and consider its effects on the complex networks that define cellular and organismal physiology. Systems biology, which integrates experimental data from "omics" technologies (genomics, proteomics, metabolomics) with computational modeling, provides a framework for this holistic understanding. nih.govaub.edu.lb

Network pharmacology is a key component of this approach, aiming to understand how drugs modulate the intricate web of protein-protein interactions and signaling pathways that underlie a disease state. mdpi.comnih.gov For a CNS-active compound, this involves mapping its identified targets onto known neurological pathways. uk-essen.de For instance, by perturbing a cell or animal model with this compound and subsequently measuring changes in protein or gene expression, researchers can identify the downstream signaling cascades affected by the compound. nih.gov This can reveal unexpected mechanisms of action and help to build a more complete picture of its effects, potentially identifying biomarkers for its activity. nih.gov This approach is particularly valuable for complex neuropsychiatric disorders where the underlying pathology involves widespread network dysfunction. researchgate.netnih.govpnas.org

Table 3: Systems Biology Workflow for this compound

StepDescriptionTechnologiesDesired Insight
1. Target Identification Comprehensive screening to identify all molecular targets.Radioligand binding, Affinity-MSComplete polypharmacological profile.
2. Network Construction Map identified targets onto known biological pathways and interaction networks.Bioinformatics databases (KEGG, STRING)Contextualize targets within CNS signaling. nih.gov
3. Perturbation Analysis Treat relevant cell models or animal models with the compound.Cell culture, in vivo studiesInduce measurable biological changes.
4. Omics Data Acquisition Measure global changes in gene expression, protein levels, or metabolites post-treatment.Transcriptomics (RNA-Seq), Proteomics (MS), MetabolomicsUnbiased view of the compound's cellular impact. nih.govnih.gov
5. Data Integration & Modeling Integrate omics data with the interaction network to build a mechanistic model.Computational biology, Network analysisComprehensive understanding of the drug's mechanism of action. uk-essen.depnas.org

Potential for Derivatization in Chemical Biology Toolbox Expansion

The core structure of this compound serves as a valuable scaffold that can be systematically modified to create a diverse set of chemical tools. Derivatization is a cornerstone of medicinal chemistry and chemical biology, used to fine-tune pharmacological properties and to create probes for studying biological systems. nih.gov

One promising direction is the synthesis of bivalent ligands, where two molecules of this compound (or a related pharmacophore) are joined by a chemical linker of a specific length. benthamscience.com This approach has been used successfully for dopamine and serotonin receptor ligands to enhance affinity and selectivity. benthamscience.com Another avenue is the creation of fluorescently tagged or biotinylated derivatives. Such probes would be invaluable for visualizing the compound's distribution in cells and tissues, identifying its binding partners, and for use in high-throughput screening assays. rsc.org

Furthermore, the piperazine moiety itself is highly amenable to chemical modification. nih.govacs.org Introducing different substituents on the second nitrogen atom of the piperazine ring can dramatically alter a compound's receptor affinity profile, efficacy, and pharmacokinetic properties. nih.gov A systematic derivatization effort, guided by the computational models described in section 8.2, could lead to the development of new chemical entities with superior therapeutic profiles or highly selective tool compounds for basic research. For example, derivatization with reagents like dansyl chloride or NBD-Cl can be used to create fluorescent versions for analytical detection. researchgate.netresearchgate.net

Table 4: Potential Derivatization Strategies and Applications

Derivatization StrategyReagents/MethodsApplication
Fluorescent Labeling Conjugation with fluorophores (e.g., fluorescein, rhodamine).Cellular imaging, fluorescence polarization assays.
Affinity Probes Introduction of biotin (B1667282) or photo-reactive cross-linkers.Target identification (pull-down assays), receptor occupancy studies.
Solubility Enhancement Addition of polar groups (e.g., PEG linkers, charged moieties). acs.orgImprove aqueous solubility for in vitro and in vivo studies.
Pharmacophore Linking Synthesis of bivalent ligands with varying spacer lengths. benthamscience.comExplore potential for enhanced affinity and/or selectivity at GPCRs.
Scaffold Decoration Systematic modification of the piperazine and benzyl (B1604629) rings.Structure-activity relationship (SAR) studies to optimize potency and selectivity.

Q & A

Q. What are common synthetic routes and characterization techniques for 1-(2,3-Dimethoxybenzyl)piperazine derivatives?

Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, piperazine derivatives are often synthesized via refluxing precursors (e.g., 1,4-benzodioxan-5-amine with bis(2-chloroethyl)amine hydrochloride in chlorobenzene) followed by purification via column chromatography (alumina/hexane:acetone) . Characterization employs 1H/13C NMR for structural confirmation, TLC for reaction monitoring, and elemental analysis to verify purity. Advanced derivatives may require functionalization steps, such as chloroacetylation or triazole formation, using reagents like propargyl bromide under basic conditions (e.g., K2CO3 in DMF) .

Q. How is the structural integrity of piperazine derivatives validated post-synthesis?

Answer: Raman microspectroscopy (20 mW laser power, 128–256 scans) combined with multivariate analysis (PCA/LDA) effectively distinguishes structural isomers by resolving unique vibrational peaks . X-ray crystallography provides atomic-level insights into supramolecular interactions, such as hydrogen bonding and π-π stacking, critical for drug design . LC-MS and HPLC are used to confirm molecular weight and purity, particularly for analogs with trifluoromethyl or nitro substituents .

Q. What in vitro assays are standard for evaluating biological activity?

Answer:

  • Antiplatelet activity : Platelet aggregation assays using ADP or collagen as agonists, with IC50 values calculated from dose-response curves .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC50 .
  • Receptor binding : Radioligand displacement assays (e.g., 5-HT1A or D3 receptors) to assess affinity (Ki values) .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities in closely related piperazine analogs?

Answer:

  • Isomer discrimination : Raman microspectroscopy with multivariate statistics (PCA/LDA) separates positional isomers (e.g., 2-TFMPP vs. 3-TFMPP) by analyzing peak positions (e.g., 600–800 cm⁻¹ for C-Cl stretches) and intensity ratios .
  • NMR crystallography : Combines solid-state NMR with computational modeling to resolve conformational flexibility in piperazine rings, particularly for derivatives with bulky substituents (e.g., 2,3-dimethoxybenzyl groups) .

Q. How to address contradictions in pharmacological data for piperazine derivatives?

Answer:

  • Toxicity-activity trade-offs : Modified derivatives (e.g., β-cyclodextrin conjugates) may exhibit reduced toxicity but lower bioactivity. Dose optimization via ADMET profiling (e.g., hepatic microsome stability, CYP inhibition) balances efficacy and safety .
  • Species-specific effects : Cross-validate receptor binding data using humanized mouse models or primary cell lines to mitigate discrepancies between in vitro and in vivo results .

Q. What strategies optimize CO2 capture efficiency using piperazine-based solvents?

Answer:

  • Solvent formulation : Blending piperazine with K2CO3 in PTFE membrane contactors enhances CO2 absorption rates by 30–40% via carbamate formation .
  • Process parameters : Optimize gas/liquid flow rates (0.5–2 L/min) and temperature (40–60°C) to maximize mass transfer coefficients while minimizing solvent degradation .
  • Stability enhancement : Add nanoparticles (e.g., SiO2) to reduce piperazine volatilization and mitigate oxidative degradation .

Q. How can computational tools guide the design of piperazine derivatives for specific targets?

Answer:

  • Molecular docking : Screen derivatives against crystallographic structures of targets (e.g., MAGL, 5-HT1A) to prioritize candidates with favorable binding poses .
  • QSAR modeling : Use Mordred descriptors to correlate substituent electronegativity (e.g., Cl, CF3) with antiplatelet or anticancer activity .
  • DFT calculations : Predict reaction pathways for nucleophilic substitution at the chloroacetyl group, guiding synthetic feasibility .

Q. What crystallographic insights inform the design of stable piperazine-based complexes?

Answer:

  • Supramolecular interactions : Crystal structures reveal that N–H···O hydrogen bonds and C–H···π interactions stabilize inclusion complexes (e.g., with β-cyclodextrin), enhancing thermal stability (Tdec > 200°C) .
  • Conformational analysis : Piperazine rings adopt chair or boat conformations depending on substituent bulkiness, affecting solubility and bioavailability .

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